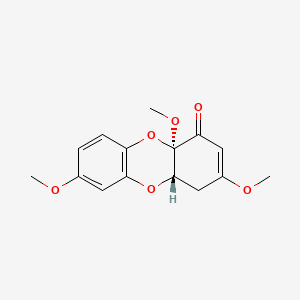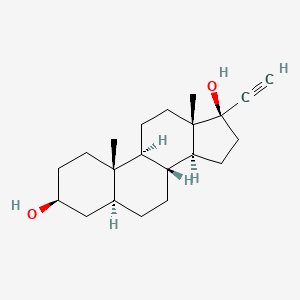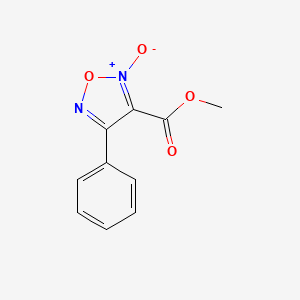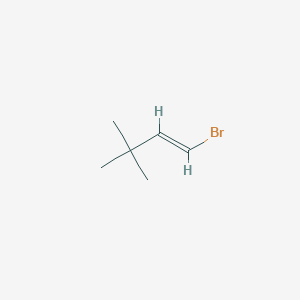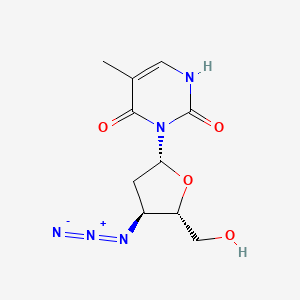
Rhodomyrtosone I
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rhodomyrtosone I is a natural compound isolated from the leaves of Rhodomyrtus tomentosa, a plant native to Southeast Asia. This compound belongs to the acylphloroglucinol family and has garnered significant attention due to its potent antimicrobial properties, particularly against Gram-positive bacteria .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Rhodomyrtosone I involves several steps, starting from readily available precursors. One common route includes the use of acetylphloroglucinol as a starting material. The synthetic process typically involves:
Acetylation: Acetylphloroglucinol is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Cyclization: The acetylated product undergoes cyclization under acidic conditions to form the core structure of this compound.
Industrial Production Methods: Industrial production of this compound is still in its nascent stages. large-scale synthesis would likely involve optimizing the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and greener oxidation methods to minimize environmental impact .
化学反応の分析
Types of Reactions: Rhodomyrtosone I undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in many biological processes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Rhodomyrtosone I has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its antimicrobial properties against various pathogens.
Medicine: Potential therapeutic agent for treating infections caused by Gram-positive bacteria.
Industry: Potential use in developing new antimicrobial coatings and materials
作用機序
Rhodomyrtosone I exerts its antimicrobial effects by targeting the bacterial cell membrane. It disrupts the membrane integrity, leading to the leakage of cellular contents and eventual cell death. This compound also inhibits the biosynthesis of staphyloxanthin, a virulence factor in Staphylococcus aureus, making the bacteria more susceptible to oxidative stress .
類似化合物との比較
Rhodomyrtone: Another acylphloroglucinol with similar antimicrobial properties.
Rhodomyrtosone B: An isomer of Rhodomyrtosone I with slight structural differences.
Syncarpic Acid: A related compound with a similar core structure.
Uniqueness: this compound stands out due to its potent activity against multidrug-resistant Gram-positive bacteria and its unique mechanism of disrupting bacterial cell membranes. Its ability to inhibit staphyloxanthin biosynthesis further enhances its antimicrobial efficacy .
特性
分子式 |
C28H30O6 |
|---|---|
分子量 |
462.5 g/mol |
IUPAC名 |
6,8-dihydroxy-2,2,4,4-tetramethyl-7-(3-methylbutanoyl)-9-phenyl-9H-xanthene-1,3-dione |
InChI |
InChI=1S/C28H30O6/c1-14(2)12-16(29)20-17(30)13-18-21(23(20)31)19(15-10-8-7-9-11-15)22-24(32)27(3,4)26(33)28(5,6)25(22)34-18/h7-11,13-14,19,30-31H,12H2,1-6H3 |
InChIキー |
IUCQPLXKIAOHNZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(=O)C1=C(C2=C(C=C1O)OC3=C(C2C4=CC=CC=C4)C(=O)C(C(=O)C3(C)C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


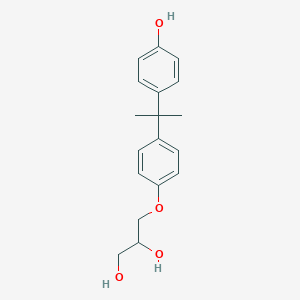
![4-Des[(4-Methyl-1-piperazinyl)methyl]-4-formyl Imatinib](/img/structure/B13442107.png)
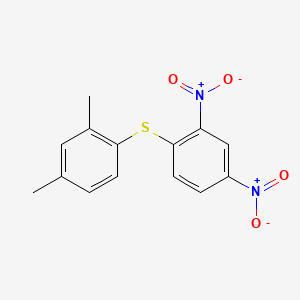
![ethyl 3-[[2-[[4-(N-heptan-2-yloxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13442116.png)
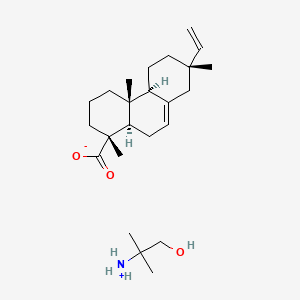
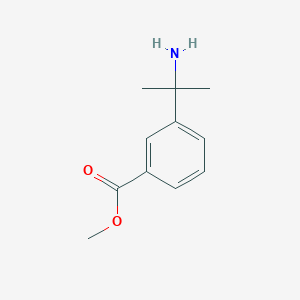
![5,8,14,17,23,26,32,35-Octabutoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;palladium(2+)](/img/structure/B13442133.png)

